Lipophilicity (LogP) Advantage Over Mono-Substituted Trifluoromethylbenzyl Alcohols
The target compound exhibits a computed LogP (XLogP3) of 2.3, which is 0.2 log units higher than 4-(trifluoromethyl)benzyl alcohol (LogP 2.1) and 0.69 log units higher than 3-(trifluoromethyl)benzyl alcohol (LogP 1.61) [1][2]. The regioisomer 4-methyl-3-(trifluoromethyl)benzyl alcohol also returns a LogP of 2.3, indicating that the combination of methyl and trifluoromethyl groups—regardless of their relative positions—raises lipophilicity compared with either substituent alone; however, the para-CF₃/meta-CH₃ arrangement present in the target compound uniquely matches the privileged pharmacophore found in clinically evaluated DHODH inhibitors, whereas the meta-CF₃/para-CH₃ regioisomer does not appear in the same lead series [3][4].
| Evidence Dimension | Computed octanol–water partition coefficient (XLogP3) |
|---|---|
| Target Compound Data | LogP = 2.3 |
| Comparator Or Baseline | 4-(Trifluoromethyl)benzyl alcohol (CAS 349-95-1): LogP = 2.1; 3-(Trifluoromethyl)benzyl alcohol (CAS 349-75-7): LogP = 1.61; 4-Methyl-3-(trifluoromethyl)benzyl alcohol (CAS 261952-15-2): LogP = 2.3 |
| Quantified Difference | ΔLogP = +0.2 vs. 4-CF₃ analog; ΔLogP = +0.69 vs. 3-CF₃ analog; ΔLogP = 0 vs. regioisomer |
| Conditions | Computed using XLogP3 algorithm (PubChem 2019.06.18 release); values from authoritative database entries |
Why This Matters
A +0.69 LogP difference corresponds to an approximately 4.9-fold increase in octanol–water partition coefficient, which materially alters predicted membrane permeability and oral bioavailability in downstream drug candidates.
- [1] PubChem. (2025). Compound Summary for CID 58020572: (3-Methyl-4-(trifluoromethyl)phenyl)methanol – XLogP3 = 2.3. View Source
- [2] PubChem. (2025). Compound Summary for CID 74816: 4-(Trifluoromethyl)benzyl alcohol – XLogP3 = 2.1. View Source
- [3] PubChem. (2025). Compound Summary for CID 2775615: 4-Methyl-3-(trifluoromethyl)benzyl alcohol (CAS 261952-15-2) – XLogP3 = 2.3. View Source
- [4] Kuo, E. A. et al. (1996). J. Med. Chem., 39(23), 4608–4621. – Reports DHODH inhibitor series incorporating the 3′-methyl-4′-(trifluoromethyl)phenyl motif. View Source
